

Spectroscopic Profile of (1H-Pyrrole-2-carbonyl)glycine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(1H-Pyrrole-2-carbonyl)glycine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **(1H-Pyrrole-2-carbonyl)glycine** (C₇H₈N₂O₃, M.Wt: 168.15 g/mol).[1][2] Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents a combination of predicted data, analysis of structurally related compounds, and detailed, generalized experimental protocols. This information serves as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **(1H-Pyrrole-2-carbonyl)glycine**. The expected proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal distinct signals corresponding to each unique nucleus in the molecule.

Predicted ¹H-NMR Data

The ¹H-NMR spectrum is expected to show signals for the pyrrole ring protons, the glycine methylene protons, and the N-H protons of both the pyrrole and the amide linkage.



Proton	Predicted Chemical Shift (δ , ppm)	Notes
Pyrrole N-H	> 10	Broad singlet
Amide N-H	~8.0 - 9.0	Broad singlet or triplet, coupling to CH2
Pyrrole H-5	~6.8 - 7.0	Doublet of doublets or triplet
Pyrrole H-3	~6.7 - 6.9	Doublet of doublets or triplet
Pyrrole H-4	~6.0 - 6.2	Doublet of doublets or triplet
Glycine α-CH ₂	~4.0	Doublet, coupling to the amide N-H[1]

Predicted values are based on spectral data for pyrrole-2-carboxylic acid and general principles of NMR spectroscopy.[1]

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Carboxylic Acid C=O	170 - 180	
Amide C=O	160 - 170	-
Pyrrole C-2	125 - 135	-
Pyrrole C-5	115 - 125	-
Pyrrole C-3	110 - 120	-
Pyrrole C-4	105 - 115	-
Glycine α-C	40 - 50	-



Predicted values are based on the analysis of pyrrole-2-carboxylic acid and glycine derivatives. [1]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of **(1H-Pyrrole-2-carbonyl)glycine**.

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (N-H, O-H).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 or 500 MHz instrument.
- ¹H-NMR Acquisition:
 - Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-12 ppm.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C-NMR Acquisition:
 - Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.
 - Typical spectral width: 0-200 ppm.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **(1H-Pyrrole-2-carbonyl)glycine** by measuring the absorption of infrared radiation.



Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Pyrrole & Amide)	Stretching	3400 - 3200	Medium-Broad[1]
C-H (Pyrrole)	Stretching	3150 - 3000	Medium
C=O (Carboxylic Acid)	Stretching	1750 - 1700	Strong[1]
C=O (Amide I)	Stretching	1680 - 1640	Strong[1]
N-H (Amide II)	Bending	1570 - 1515	Medium
C-N	Stretching	1400 - 1200	Medium

These predictions are based on established group frequencies and data from analogous compounds.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, data is collected over the range of 4000-400 cm⁻¹.



 Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Predicted Mass Spectrometry Data

Parameter	Value	Notes
Molecular Formula	C7H8N2O3	
Molecular Weight	168.15 g/mol	[1][2]
Exact Mass	168.0535 g/mol	
Expected Ionization	[M+H]+ or [M-H] ⁻	Depending on the ionization mode used.
Expected [M+H]+ (m/z)	169.0608	
Expected [M-H] ⁻ (m/z)	167.0462	[1]

N-(pyrrole-2-carboxyl) glycine has been identified as a diagnostic marker in hyperprolinaemia type II, often analyzed as its trimethylsilyl derivative.

Experimental Protocol for Mass Spectrometry

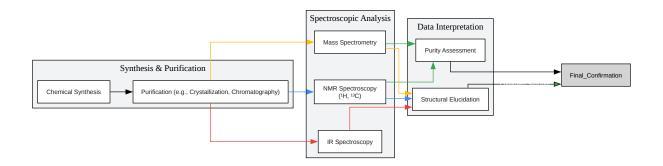
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 This can be coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for LC-MS analysis.[3]
- Data Acquisition:



- Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.
- LC-MS: Inject the sample onto an HPLC column for separation before it enters the mass spectrometer.
- Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For HRMS, the measured exact mass can be used to confirm the elemental composition.

Workflow and Data Integration

The characterization of **(1H-Pyrrole-2-carbonyl)glycine** relies on the integration of data from multiple spectroscopic techniques to confirm its identity and purity.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.



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References

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